molecular formula C7H5BrCl2O3S B2974089 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride CAS No. 2386715-56-4

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride

Cat. No.: B2974089
CAS No.: 2386715-56-4
M. Wt: 319.98
InChI Key: YFWLWFKOPWIMQB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrClO3S. It is a derivative of benzenesulfonyl chloride, featuring bromine, chlorine, and methoxy substituents on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-chloro-4-methoxybenzene. The process generally includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chlorination: Introduction of a chlorine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.

    Sulfonylation: Introduction of a sulfonyl chloride group (-SO2Cl) to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the functional groups and to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The bromine and chlorine substituents can participate in further electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonothioates.

    Electrophilic Aromatic Substitution: Formation of further substituted aromatic compounds.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent for the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: As a precursor for the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: Lacks the chlorine substituent.

    2-Chloro-4-methoxybenzenesulfonyl chloride: Lacks the bromine substituent.

    4-Methoxybenzenesulfonyl chloride: Lacks both bromine and chlorine substituents.

Uniqueness

5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.

Properties

IUPAC Name

5-bromo-2-chloro-4-methoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O3S/c1-13-6-3-5(9)7(2-4(6)8)14(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWLWFKOPWIMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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